molecular formula C9H14N2S B072106 N-cyclohexyl-1,3-thiazol-2-amine CAS No. 1438-45-5

N-cyclohexyl-1,3-thiazol-2-amine

Cat. No. B072106
CAS RN: 1438-45-5
M. Wt: 182.29 g/mol
InChI Key: XFDXDDHWWVQGRU-UHFFFAOYSA-N
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Description

"N-cyclohexyl-1,3-thiazol-2-amine" is a chemical compound with potential applications in various fields. It is derived from the thiazole group, a class of organic compounds with a five-membered ring containing both sulfur and nitrogen.

Synthesis Analysis

  • Synthesis of N-cyclohexyl-1,3-thiazol-2-amine derivatives has been achieved through reactions involving o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide (Ghorbani‐Vaghei & Amiri, 2014).
  • The compound has been synthesized under solvent-free conditions, which is significant for green chemistry (Ghorbani‐Vaghei & Amiri, 2014).

Molecular Structure Analysis

  • Detailed molecular and electronic structure investigations have been conducted for similar thiazol-2-amine compounds, providing insights into their geometric and electronic configurations (Özdemir et al., 2009).

Chemical Reactions and Properties

  • The compound can participate in various chemical reactions, including cycloadditions and reactions with amines, which lead to the formation of different derivatives (Pekcan & Heimgartner, 1988).

Scientific Research Applications

Catalysts in Chemical Synthesis

N-Cyclohexyl-1,3-thiazol-2-amine derivatives have been synthesized through innovative methods, demonstrating the compound's utility in catalyzing the formation of complex molecules. One study highlights its application in the solvent-free synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, showcasing the efficiency of certain catalysts under room temperature conditions (Ghorbani‐Vaghei & Amiri, 2014).

Synthesis of Thiazoles

The synthesis of thiazoles is another significant application, where N-cyclohexyl-1,3-thiazol-2-amine serves as a precursor or intermediate in creating biologically relevant compounds. A method for preparing 4-bromodifluoromethyl thiazoles, important in drug discovery, illustrates this compound's role in introducing functional groups into the thiazole structure (Colella et al., 2018).

Development of Heterocyclic Compounds

N-Cyclohexyl-1,3-thiazol-2-amine is also crucial in the development of heterocyclic compounds. Research demonstrates its utility in domino reactions leading to functionalized dihydrothiophenes, a process facilitated by triethylamine as a base catalyst, which underscores the versatility of N-cyclohexyl-1,3-thiazol-2-amine in heterocyclic chemistry (Sun et al., 2009).

Metal Complexation

In the realm of inorganic chemistry, N-cyclohexyl-1,3-thiazol-2-amine is instrumental in forming metal complexes, which are studied for their structural properties and potential applications in catalysis and material science. Notably, neutral, dinuclear Au(I) complexes supported by amino-thiazoline- and -thiazole-based P,N-phosphine ligands have been synthesized, offering insights into the ligand's ability to facilitate intramolecular interactions (Voß, Pattacini & Braunstein, 2012).

Organic Synthesis and Antimicrobial Evaluation

Lastly, the compound's role extends to the synthesis of novel thiazolo[3,2-a]pyridine, pyrano[2,3-d]thiazole, and pyrano[2',3':4,5]thiazolo[3,2-a]pyridine derivatives, demonstrating a novel method for creating a variety of compounds with potential antimicrobial properties (Helal et al., 2010).

Safety And Hazards

The safety information for N-cyclohexyl-1,3-thiazol-2-amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on N-cyclohexyl-1,3-thiazol-2-amine and related compounds could involve further exploration of their antiproliferative activity and potential as tubulin inhibitors . Additionally, the development of derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features could be a promising area of study .

properties

IUPAC Name

N-cyclohexyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDXDDHWWVQGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357066
Record name Cyclohexyl-thiazol-2-yl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1,3-thiazol-2-amine

CAS RN

1438-45-5
Record name Cyclohexyl-thiazol-2-yl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5 g (0.032 mol) of N-cyclohexyl thiourea in 50 mL of ethanol at rt was added 5.38 g (0.0318 mol) of 1,1-dimethoxy-2-bromoethane. To the reaction mixture was then added 1.25 mL of 12N HCl and the reaction mixture was heated at reflux for 12 h. The reaction mixture was then concentrated to provide an orange-brown oil which was dissolved in 50 mL of dichloromethane. The organic solution was washed twice with 1N NaOH solution (50 mL) and then with H2O. The organic fraction was dried (Na2SO4), filtered and the filtrate was concentrated to give 5.95 g of off-white solid. The residue was purified by chromatography (silica, 0 to 5% EtOAc in cyclohexane) to give the title compound. 1H NMR (CDCl3) δ 6.45 (1H, d), 5.69 (1H, d), 4.20-4.10 (1H, m), 1.99-1.55 (6H, 3 sets of m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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